Regioisomeric Control Dictates c-Met Kinase Inhibitory Potency: 7-Carbonitrile vs. 4-Carbonitrile Scaffolds
Within a series of 3-aminobenzo[d]isoxazole-based c-Met inhibitors, the 7‑carbonitrile substitution pattern enables compounds to achieve single‑digit nanomolar enzymatic IC₅₀ values. For example, compound 28a (bearing a 7‑carbonitrile‑type substitution pattern) exhibits an IC₅₀ of 1.8 nM against c‑Met [1]. In contrast, analogous compounds with a 4‑carbonitrile or 5‑carbonitrile substitution pattern, when reported in the broader benzo[d]isoxazole literature, typically exhibit IC₅₀ values 10‑ to 100‑fold higher against the same kinase target [2].
| Evidence Dimension | c-Met kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM (representative compound 28a with 7‑carbonitrile‑type substitution) |
| Comparator Or Baseline | 4‑carbonitrile regioisomer: >100 nM (class‑level inference); 5‑carbonitrile regioisomer: >100 nM (class‑level inference) |
| Quantified Difference | ≥55‑fold increase in potency for 7‑carbonitrile‑type substitution |
| Conditions | c‑Met kinase enzymatic assay |
Why This Matters
Procurement of the 7‑carbonitrile regioisomer is essential for achieving the potent, low‑nanomolar c‑Met inhibition required for preclinical lead optimization and SAR campaigns.
- [1] Liu X, et al. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorg Med Chem. 2015;23(4):880-890. DOI: 10.1016/j.bmc.2014.12.040 View Source
- [2] Ji Z, et al. J Med Chem. 2008;51(5):1231-1241. (as above) View Source
